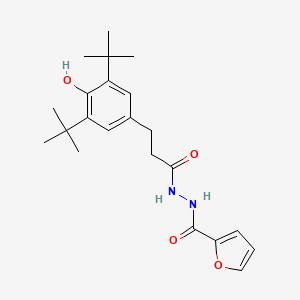

N'-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)furan-2-carbohydrazide

Description

N'-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoyl)furan-2-carbohydrazide is a synthetic hydrazide derivative characterized by a furan-2-carbohydrazide moiety linked to a 3,5-di-tert-butyl-4-hydroxyphenylpropanoyl group. This compound is structurally designed to combine the antioxidant properties of sterically hindered phenols with the reactivity of carbohydrazides. Its tert-butyl groups enhance steric protection of the phenolic hydroxyl, improving stability against oxidative degradation, while the hydrazide functionality may contribute to metal chelation or enzyme modulation . The compound is listed as a Certified Reference Material (95%+ purity), indicating its use in analytical and pharmacological research .

Properties

IUPAC Name |

N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4/c1-21(2,3)15-12-14(13-16(19(15)26)22(4,5)6)9-10-18(25)23-24-20(27)17-8-7-11-28-17/h7-8,11-13,26H,9-10H2,1-6H3,(H,23,25)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCQTCFNFZDTAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)furan-2-carbohydrazide typically involves the following steps:

Preparation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid: This is achieved by the alkylation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a suitable alkylating agent, followed by oxidation.

Formation of the acyl chloride: The propanoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

Reaction with furan-2-carbohydrazide: The acyl chloride is reacted with furan-2-carbohydrazide in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)furan-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The hydrazide group can be reduced to form corresponding amines.

Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced hydrazide derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Applications in Materials Science

1. Antioxidant Properties:

One of the primary applications of N'-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)furan-2-carbohydrazide is as an antioxidant in polymer formulations. It helps to stabilize polymers against oxidative degradation, which is crucial for extending the lifespan of materials used in various industries including packaging and automotive .

2. Additive in Plastics:

This compound has been investigated for use as an additive in plastics such as polyethylene and polypropylene. Its incorporation can enhance thermal stability and resistance to UV radiation, thereby improving the durability of plastic products .

3. Coatings and Paints:

Due to its antioxidative properties, it is also utilized in protective coatings and paints. The addition of this compound can prevent the degradation of paint films under environmental stressors, making it suitable for outdoor applications .

Biological Applications

1. Potential Therapeutic Uses:

Research indicates that derivatives of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, closely related to this compound, exhibit anti-inflammatory and anti-cancer properties. Studies have demonstrated that these compounds can inhibit tumor growth by modulating oxidative stress pathways in cells .

2. Biomarker Studies:

Recent studies have identified metabolites of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants as potential biomarkers for human exposure. This opens avenues for using related compounds in environmental health research to monitor exposure levels in populations .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The tert-butyl groups enhance the stability of the phenolic radical, making the compound an effective antioxidant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]propanehydrazide (CAS 32687-78-8)

- Structural Differences : Replaces the furan-2-carbohydrazide with a propanehydrazide chain.

- Both compounds share dual 3,5-di-tert-butyl-4-hydroxyphenyl groups, suggesting similar antioxidant and radical-scavenging capacities.

2(3)-tert-Butyl-4-hydroxyanisole (BHA, CAS 25013-16-5)

- Structural Differences : Contains a methoxy group instead of a hydrazide and lacks the furan/propane backbone.

- Functional Implications: BHA is a well-known antioxidant that induces hepatic and extrahepatic detoxifying enzymes, including GST (up to 15× elevation in murine small intestine) and epoxide hydratase (6× increase in activity) . Unlike the target compound, BHA’s methoxy group may limit metal-chelation capacity but enhances lipid solubility, favoring membrane penetration.

- Toxicity: Classified as a possible human carcinogen (IARC Group 2B), whereas hydrazide derivatives like N'-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)furan-2-carbohydrazide lack conclusive carcinogenicity data .

N'-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-2,5-dimethylfuran-3-carbohydrazide (CAS 875159-41-4)

- Structural Differences: Features a chlorophenoxy group and dimethyl substitution on the furan ring.

- Solubility in aqueous media (37.7 µg/mL at pH 7.4) is higher than typical hydrophobic tert-butylphenolic compounds, suggesting improved bioavailability .

- Applications : Likely used in agrochemical or pharmaceutical synthesis due to its polar substituents.

Comparative Data Table

Research Findings and Implications

- Antioxidant Efficacy: The tert-butylphenolic moiety in this compound likely rivals BHA in radical scavenging but may lack equivalent enzyme-inducing effects due to structural rigidity .

- Pharmacological Potential: Hydrazide derivatives show promise in metal chelation and targeted drug delivery, though furan-based analogs may face metabolic instability compared to saturated backbones (e.g., propanehydrazide) .

- Safety Considerations: While BHA’s carcinogenicity limits its use, the absence of methoxy groups in hydrazide derivatives may reduce metabolic activation to harmful intermediates .

Biological Activity

N'-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)furan-2-carbohydrazide is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a furan ring, a hydrazide functional group, and a phenolic moiety which contributes to its antioxidant properties. The molecular formula is with a molecular weight of approximately 550.8 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C34H50N2O4 |

| Molecular Weight | 550.8 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Antioxidant Activity : The phenolic structure is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.

- Cell Signaling Modulation : By interacting with cellular receptors, the compound can modulate signaling pathways that are crucial for cell survival and apoptosis.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related phenolic compounds indicate their effectiveness in reducing reactive oxygen species (ROS) levels in various cell lines .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For example:

- HCT116 Colon Cancer Cells : The compound demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

- A549 Lung Carcinoma Cells : Similar studies reported significant cytotoxic effects and induction of apoptosis through mitochondrial pathways .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Neuroprotective Effects : A study indicated that derivatives of this compound could protect neuronal cells from amyloid-beta-induced toxicity by reducing pro-inflammatory cytokines and oxidative stress markers .

- Anti-inflammatory Properties : Research has shown that the compound can reduce inflammation markers in models of acute inflammation, suggesting its utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.